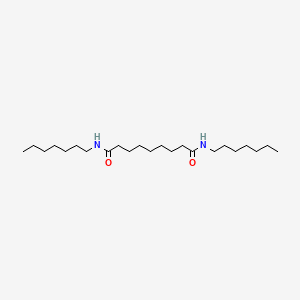
N,N'-diheptylnonanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diheptylnonanediamide is an organic compound with the molecular formula C23H46N2O2 It is a diamide derivative, characterized by the presence of two heptyl groups attached to a nonanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-diheptylnonanediamide typically involves the reaction of heptylamine with nonanedioic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction can be summarized as follows: [ \text{Heptylamine} + \text{Nonanedioic Acid} \rightarrow \text{N,N’-Diheptylnonanediamide} + \text{Water} ]
Industrial Production Methods: Industrial production of N,N’-diheptylnonanediamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N’-Diheptylnonanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups into amines.
Substitution: The heptyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
N,N’-Diheptylnonanediamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.
Industry: It finds use in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
N,N’-Diheptylnonanediamide can be compared with other similar compounds such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA). These compounds share similar amide functional groups but differ in their alkyl chain lengths and substituents. The uniqueness of N,N’-diheptylnonanediamide lies in its longer heptyl chains, which impart distinct physical and chemical properties, making it suitable for specific applications where longer alkyl chains are advantageous.
Comparison with Similar Compounds
- N,N-Dimethylformamide (DMF)
- N,N-Dimethylacetamide (DMA)
- N,N-Diethylacetamide
Properties
Molecular Formula |
C23H46N2O2 |
|---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
N,N'-diheptylnonanediamide |
InChI |
InChI=1S/C23H46N2O2/c1-3-5-7-12-16-20-24-22(26)18-14-10-9-11-15-19-23(27)25-21-17-13-8-6-4-2/h3-21H2,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
VMDNWJSYCKURAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)CCCCCCCC(=O)NCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2E)-4-{2-[(naphthalen-2-yloxy)acetyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14813820.png)


![4,4'-methanediylbis{N-[(E)-(2-ethoxyphenyl)methylidene]aniline}](/img/structure/B14813840.png)









